molecular formula C11H22N2O2 B1292688 tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate CAS No. 951163-61-4

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Cat. No.: B1292688
CAS No.: 951163-61-4
M. Wt: 214.3 g/mol
InChI Key: CNALVHVMBXLLIY-IUCAKERBSA-N
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Description

tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a methyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Safety and Hazards

The safety information for “tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (3S,5S)-5-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amines, allowing for subsequent reactions to occur without interference.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its structural features make it a valuable tool in understanding the mechanisms of enzyme catalysis.

Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical compounds. It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

  • tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
  • tert-Butyl carbamate

Comparison:

  • tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate: This compound has a hydroxymethyl group instead of a methyl group, which can lead to different reactivity and biological activity.
  • tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate: This compound has a pyrrolidine ring instead of a piperidine ring, which can affect its steric and electronic properties.
  • tert-Butyl carbamate: This simpler compound lacks the piperidine or pyrrolidine ring, making it less sterically hindered and potentially more reactive in certain reactions.

The uniqueness of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate lies in its specific structural features, which provide a balance of steric hindrance and reactivity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647207
Record name tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951163-61-4
Record name 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951163-61-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
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